molecular formula C6H8N2S B13571111 4-(Prop-1-en-2-yl)-1,3-thiazol-2-amine

4-(Prop-1-en-2-yl)-1,3-thiazol-2-amine

Cat. No.: B13571111
M. Wt: 140.21 g/mol
InChI Key: HFGGUSPSBOGPGT-UHFFFAOYSA-N
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Description

4-(Prop-1-en-2-yl)-1,3-thiazol-2-amine is a thiazole derivative characterized by a propenyl (allyl) substituent at the 4-position of the thiazole ring and an amine group at the 2-position.

This moiety may also influence solubility and metabolic stability compared to bulkier or more polar substituents.

Properties

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

IUPAC Name

4-prop-1-en-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C6H8N2S/c1-4(2)5-3-9-6(7)8-5/h3H,1H2,2H3,(H2,7,8)

InChI Key

HFGGUSPSBOGPGT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CSC(=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-1-en-2-yl)-1,3-thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with prop-1-en-2-yl derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Prop-1-en-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Prop-1-en-2-yl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Prop-1-en-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Thiazol-2-amine derivatives differ primarily in their 4-position substituents, which dictate their physicochemical and biological profiles. Key analogs include:

Compound Name 4-Position Substituent Molecular Weight (g/mol) Key Properties/Activities Reference ID
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl) 4-(4-Cl-phenyl), propargyl 286.03 Anti-inflammatory, high reactivity
4-(1-Methylindol-3-yl) Indole derivative 229.30 Potential CNS activity (structural motif)
4-(3-Bromo-2-thienyl) Bromothiophene 259.15 Electrophilic reactivity, antimicrobial
4-(Cyclohexylphenyl) Bulky cyclohexylphenyl 284.40 Enhanced lipophilicity
4-(4-Fluorophenyl) 4-F-phenyl 277.77 Antibacterial (vs. S. aureus, E. coli)

Key Observations :

  • Electron-withdrawing groups (e.g., 4-Cl in ) increase electrophilicity, favoring nucleophilic reactions or enzyme inhibition.
  • Aromatic/heteroaromatic substituents (e.g., indole in or thiophene in ) enhance π-π stacking, improving binding to hydrophobic enzyme pockets.
  • Aliphatic chains (e.g., propenyl in the target compound) may reduce steric hindrance, improving membrane permeability compared to bulkier groups like cyclohexylphenyl .

Physicochemical Properties

  • Solubility : Propenyl and smaller aliphatic substituents (e.g., pentan-2-yl in ) improve aqueous solubility vs. aromatic groups.
  • Melting Points : Bulky substituents (e.g., cyclohexylphenyl in ) raise melting points (>180°C), whereas allyl or propargyl groups lower them (e.g., 180°C for ).
  • Stability : Bromine or chlorine substituents () may increase stability under acidic conditions.

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